2-bromocyclohept-2-en-1-one
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Overview
Description
2-Bromocyclohept-2-en-1-one is an organic compound with the molecular formula C7H9BrO. It is a brominated derivative of cycloheptenone, characterized by a seven-membered ring with a bromine atom and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromocyclohept-2-en-1-one typically involves the bromination of cycloheptenone. One common method is the addition of bromine to cycloheptenone in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at low temperatures to control the reactivity and ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclohept-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted cycloheptenones.
Reduction: Formation of cycloheptenols.
Oxidation: Formation of cycloheptenoic acids.
Scientific Research Applications
2-Bromocyclohept-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-bromocyclohept-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ketone group are key functional sites that participate in chemical reactions. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity, which can be explored for therapeutic applications.
Comparison with Similar Compounds
2-Bromocyclohex-2-en-1-one: A six-membered ring analog with similar reactivity but different steric and electronic properties.
2-Bromocyclohexene-1-carbaldehyde: Another brominated compound with an aldehyde group instead of a ketone.
Uniqueness: 2-Bromocyclohept-2-en-1-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered counterparts. This uniqueness makes it valuable for specific synthetic applications where ring size and functional group positioning are crucial.
Properties
CAS No. |
1122-49-2 |
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Molecular Formula |
C7H9BrO |
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-bromocyclohept-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2 |
InChI Key |
KNMSHANDXYYGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC1)Br |
Purity |
95 |
Origin of Product |
United States |
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